trans-Ethyl 2-(4-((ethylamino)methyl)cyclohexyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

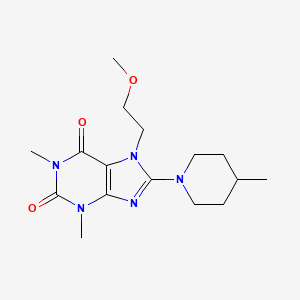

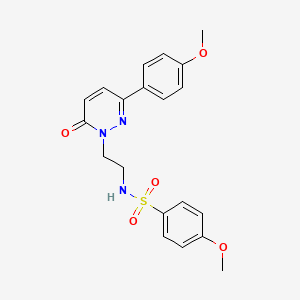

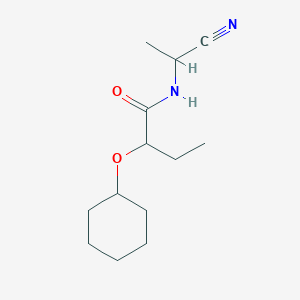

“Trans-Ethyl 2-(4-((ethylamino)methyl)cyclohexyl)acetate”, also known as CGP-71683, is a chemical compound with the molecular formula C13H25NO2 . It has gained significant attention in the scientific community due to its potential therapeutic applications.

Synthesis Analysis

A method for preparing a trans-{4-[(alkylamino)methyl]cyclohexyl}acetic acid, which is useful as a raw material compound for the manufacture of medicaments and the like, has been described in a patent . The process involves the step of reducing the amide group of a compound represented by a specific general formula .Molecular Structure Analysis

The molecular structure of this compound is characterized by an average mass of 227.343 Da and a monoisotopic mass of 227.188522 Da . It has 2 defined stereocentres .Physical And Chemical Properties Analysis

The compound has a molecular weight of 227.348 . Its density is 0.9±0.1 g/cm3, and it has a boiling point of 296.2±13.0 °C at 760 mmHg .Applications De Recherche Scientifique

Catalytic Oxidation of Cyclohexene

Recent advances in the controllable and selective catalytic oxidation of cyclohexene have been highlighted, showing the production of various industrially relevant intermediates. These processes are valuable for synthesizing compounds with specific oxidation states and functional groups, potentially including or related to the query compound (Cao et al., 2018).

Ethyl Acetate Production Techniques

A review on ethyl acetate production has discussed various process intensification techniques, emphasizing the benefits over traditional processes. This includes reactive distillation and pervaporation, which could be relevant for synthesizing or utilizing ethyl acetate derivatives in research or industrial applications (Patil & Gnanasundaram, 2020).

Ionic Liquid-Based Technologies

The potential use of ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, in dissolving biopolymers like cellulose and chitin for industrial applications, has been reviewed. The focus is on the environmental and toxicological assessments needed for large-scale use, which may provide insights into handling and safety considerations for related compounds (Ostadjoo et al., 2018).

Tranexamic Acid in Menorrhagia Management

While tranexamic acid is primarily known for its medical applications, its mechanism—acting by blocking plasminogen's interaction with fibrin—underscores the importance of understanding molecular interactions in developing therapeutic agents. Such insights can be instrumental in researching new compounds with similar or improved functionalities (Wellington & Wagstaff, 2003).

Biodegradation of Ethyl Tert-Butyl Ether (ETBE)

Research on the biodegradation and fate of ETBE in soil and groundwater has identified microorganisms capable of degrading ETBE through various pathways. This study can inform research on environmental remediation techniques and the microbial degradation of synthetic compounds (Thornton et al., 2020).

Propriétés

IUPAC Name |

ethyl 2-[4-(ethylaminomethyl)cyclohexyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2/c1-3-14-10-12-7-5-11(6-8-12)9-13(15)16-4-2/h11-12,14H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJAWXNHIKYGQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCC(CC1)CC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B2424528.png)

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2424530.png)

![2-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B2424532.png)

![N-[2-(2,6-dimethylphenoxy)ethyl]-3-methylbenzamide](/img/structure/B2424533.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2424536.png)

![3-(dimethylamino)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2424545.png)